molecular formula C8H9Br2N3O B12304186 4-(4,6-Dibromopyrimidin-2-yl)morpholine

4-(4,6-Dibromopyrimidin-2-yl)morpholine

Cat. No.: B12304186
M. Wt: 322.98 g/mol
InChI Key: NJTWFRALIFWUSN-UHFFFAOYSA-N
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Description

4-(4,6-Dibromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H9Br2N3O. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dibromopyrimidin-2-yl)morpholine typically involves the reaction of morpholine with 4,6-dibromopyrimidine. The reaction is carried out under controlled conditions, often using a solvent such as toluene or dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dibromopyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(4,6-Dibromopyrimidin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms on the pyrimidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dibromopyrimidin-2-yl)morpholine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in medicinal applications .

Properties

Molecular Formula

C8H9Br2N3O

Molecular Weight

322.98 g/mol

IUPAC Name

4-(4,6-dibromopyrimidin-2-yl)morpholine

InChI

InChI=1S/C8H9Br2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

NJTWFRALIFWUSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Br)Br

Origin of Product

United States

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